(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
Description
Properties
IUPAC Name |
(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O2S/c1-7-12(19)17(9-4-2-8(14)3-5-9)13(20-7)10(6-15)11(16)18/h2-5,7H,1H3,(H2,16,18)/b13-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYZZOWTSDZWIV-RAXLEYEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=C(C#N)C(=O)N)S1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=O)N(/C(=C(\C#N)/C(=O)N)/S1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]acetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological activities, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 233.23 g/mol. Its structure features a thiazolidinone core, which is significant for its biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiazolidinone precursors with cyanoacetate derivatives. The synthesis pathway includes:
- Formation of Thiazolidinone : Reaction between 4-fluorobenzaldehyde and thioamide.
- Cyclization : Involves the addition of cyanoacetate to form the desired thiazolidinone structure.
- Final Modification : Acetylation to yield the final product.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, a series of new 2-(4-oxo-thiazolidin-2-ylidene)-acetamides were evaluated against various bacterial strains including:
| Bacterial Strain | Activity Level |
|---|---|
| Escherichia coli | High |
| Klebsiella pneumoniae | Moderate |
| Acinetobacter baumannii | High |
| Pseudomonas aeruginosa | Moderate |
| Staphylococcus aureus | High |
These compounds showed promising results against both Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .
Anticancer Activity
Thiazolidinone derivatives have also been studied for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms. For example, studies on related thiazolidinones demonstrated:
- Inhibition of Cell Proliferation : Compounds exhibited IC50 values in the low micromolar range against several cancer cell lines.
- Mechanisms of Action : Induction of apoptosis through both intrinsic and extrinsic pathways was noted, highlighting their potential as anticancer agents.
Case Study 1: Antimicrobial Efficacy
A study published in 2020 focused on synthesizing a series of 2-(4-oxo-thiazolidin-2-ylidene)-acetamides and evaluating their antimicrobial activity against multiple strains. The results indicated that compounds with specific substitutions on the thiazolidinone ring exhibited enhanced activity against resistant bacterial strains .
Case Study 2: Anticancer Research
Research conducted on thiazolidinone derivatives revealed their efficacy in inhibiting tumor growth in vitro. In particular, one derivative showed an IC50 value of 10 µM against human glioblastoma cells, suggesting significant anticancer potential .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below compares key structural elements of the target compound with analogous derivatives:
Key Observations :
Physicochemical Properties
- Molecular Weight and Solubility: The target compound’s molecular weight (~343–408 g/mol, based on ) aligns with Lipinski’s rules for drug-likeness. Predicted collision cross-sections (CCS) for similar acetamide-thiazolidinones range from 216–233 Ų (), suggesting moderate membrane permeability.
Preparation Methods
Cyclocondensation of 2-Cyano-3-Mercaptoacrylamide Derivatives
The most direct route to the target compound involves cyclocondensation of 2-cyano-3-mercapto-3-(4-fluorophenylamino)acrylamide with α-halocarbonyl precursors. Matiychuk et al. demonstrated that 2-cyano-3-mercaptoacrylamides react with ethyl 2-bromo-3-arylpropionates in ethanol under reflux to yield 4-oxothiazolidin-2-ylidene acetamides. Adapting this method:
Reagents :
- 2-Cyano-3-mercapto-3-(4-fluorophenylamino)acrylamide (1 eq)
- Ethyl 2-bromo-3-methylpropionate (1.2 eq)
- Pyridine (0.1 eq, as base)
- Ethanol (solvent)
Procedure :
The acrylamide derivative and ethyl 2-bromo-3-methylpropionate are refluxed in ethanol for 6–8 hours. Pyridine neutralizes HBr generated during the reaction. The product precipitates upon cooling and is purified via recrystallization from ethanol.- Characterization :
Hantzsch-Type Thiazolidinone Synthesis
The Hantzsch reaction, traditionally used for thiazole synthesis, has been adapted for thiazolidinones. Fu et al. reported a one-pot three-component cascade using enaminones, cyanamide, and elemental sulfur under aerobic conditions. For the target compound:
Reagents :
- 4-Fluorophenyl enaminone (1 eq)
- Cyanamide (1.5 eq)
- Elemental sulfur (1.2 eq)
- CuI (10 mol%, catalyst)
- DMF (solvent)
Procedure :
The enaminone, cyanamide, and sulfur are stirred in DMF at 110°C for 12 hours. CuI catalyzes the cyclization, forming the thiazolidinone core. The product is isolated via column chromatography (SiO2, ethyl acetate/hexane).- Mechanistic Insight :
The reaction proceeds through imine formation, followed by sulfur incorporation and cyclization. The Z-configuration is stabilized by intramolecular hydrogen bonding between the cyano group and thiazolidinone NH.
Copper-Catalyzed Oxidative Coupling
Wang et al. developed a Cu-catalyzed oxidative coupling of aldehydes, amines, and sulfur for thiazole synthesis. Modified for thiazolidinones:
Reagents :
- 4-Fluorobenzaldehyde (1 eq)
- Methylamine (1.2 eq)
- Cyanoacetamide (1 eq)
- Sulfur powder (1.5 eq)
- Cu(OAc)2 (10 mol%)
- O2 (oxidant)
Procedure :
The aldehyde, amine, and cyanoacetamide are stirred in acetonitrile at 80°C under O2 atmosphere. Sulfur and Cu(OAc)2 are added sequentially. The reaction completes in 8 hours, yielding the product after solvent evaporation.- Advantages :
- Avoids halogenated intermediates.
- Scalable to gram quantities.
Domino Alkylation-Cyclization
Castagnolo et al. described a microwave-assisted domino alkylation-cyclization using propargyl bromides and thioureas. Adapted protocol:
Reagents :
- Propargyl bromide (1 eq)
- N-(4-Fluorophenyl)thiourea (1 eq)
- Cyanoacetamide (1 eq)
- K2CO3 (2 eq)
- DMF (solvent)
Procedure :
The reagents are irradiated at 120°C for 15 minutes in a microwave reactor. The product is extracted with ethyl acetate and purified via flash chromatography.- Key Features :
- Reaction time reduced from hours to minutes.
- Excellent regioselectivity for the Z-isomer.
Comparative Analysis of Synthetic Methods
Structural Confirmation and Spectral Data
1H NMR Analysis :
13C NMR :
IR Spectroscopy :
- ν(C≡N) : 2215 cm⁻¹.
- ν(C=O) : 1680 cm⁻¹.
Q & A
What are the standard synthetic routes for synthesizing (2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]acetamide?
Level: Basic
Methodological Answer:
The synthesis typically involves a multi-step process:
Condensation : Reacting 4-fluorobenzaldehyde with a thiazolidinone precursor (e.g., thiourea derivatives) under reflux in acetic acid or ethanol to form the thiazolidinone core.
Acylation : Introducing the cyanoacetamide group via nucleophilic substitution or coupling reactions.
Purification : Recrystallization from DMF/ethanol mixtures or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.
Key parameters include temperature control (70–90°C for reflux) and stoichiometric ratios (1:1.2 for aldehyde to thiourea) to favor the Z-configuration .
What spectroscopic and crystallographic methods confirm the structure and stereochemistry of this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR identify functional groups (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, thiazolidinone carbonyl at ~170 ppm). NOESY correlations confirm stereochemistry by spatial proximity of substituents .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 358.08 [M+H]+).
- X-ray Crystallography : Single-crystal diffraction (using SHELXL) resolves absolute configuration. Software like WinGX and ORTEP visualizes anisotropic displacement ellipsoids .
How can researchers resolve contradictions in reported biological activities of thiazolidinone derivatives?
Level: Advanced
Methodological Answer:
Discrepancies in biological data (e.g., varying IC50 values for enzyme inhibition) arise from assay conditions or compound purity. Strategies include:
- Standardized Assays : Replicate studies using identical protocols (e.g., PPAR-γ binding assays at 25°C in pH 7.4 buffer).
- Purity Validation : HPLC (>98% purity) and elemental analysis (C, H, N ±0.3%) to exclude impurities affecting activity.
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate precise EC50/IC50 values across multiple cell lines (e.g., HepG2 vs. HEK293) .
What strategies optimize reaction yields for Z-configuration thiazolidinone derivatives?
Level: Advanced
Methodological Answer:
To maximize Z-isomer yield:
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates during cyclization.
- Catalysts : Potassium carbonate (1.5 eq) in DMF accelerates condensation at room temperature .
- pH Control : Maintain pH 6–7 (via acetic acid/sodium acetate buffer) to prevent side reactions.
- Temperature Gradients : Gradual cooling post-reflux promotes selective crystallization of the Z-isomer .
How can computational modeling predict the compound’s interaction with biological targets?
Level: Advanced
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., PPAR-γ). Key interactions: fluorophenyl group with hydrophobic pockets, cyanoacetamide with Arg287.
- MD Simulations : GROMACS (50 ns trajectories) assesses complex stability (RMSD < 2 Å).
- Pharmacophore Modeling : MOE or Phase identifies critical features (e.g., hydrogen bond acceptors at the thiazolidinone carbonyl) .
What are the challenges in confirming stereochemical integrity during synthesis?
Level: Advanced
Methodological Answer:
- Stereochemical Purity : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) separates enantiomers.
- X-ray Refinement : SHELXL refines disorder models for overlapping substituents.
- Dynamic NMR : Variable-temperature 1H NMR detects rotameric equilibria affecting stereochemical assignments .
How does the fluorophenyl moiety influence the compound’s electronic and bioactive properties?
Level: Advanced
Methodological Answer:
- Electron-Withdrawing Effect : Fluorine increases electrophilicity of the thiazolidinone ring (Hammett σp = +0.06), enhancing reactivity in nucleophilic additions.
- Bioactivity : Fluorine improves metabolic stability (resistance to CYP450 oxidation) and membrane permeability (cLogP ~2.8).
- SAR Studies : Analog synthesis (e.g., replacing F with Cl or CH3) quantifies fluorine’s role in target binding (ΔΔG = −1.2 kcal/mol via ITC) .
What analytical techniques quantify degradation products under varying pH conditions?
Level: Advanced
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and neutral (H2O) conditions at 40°C for 48 hours.
- HPLC-MS Analysis : C18 column (ACN/water gradient) detects degradation products (e.g., hydrolyzed amide at m/z 315.05).
- Kinetic Modeling : First-order decay constants (k) calculated from peak area reduction over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
